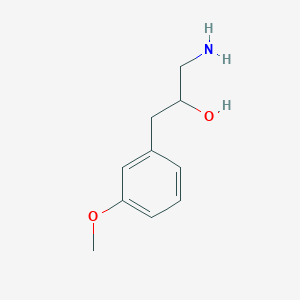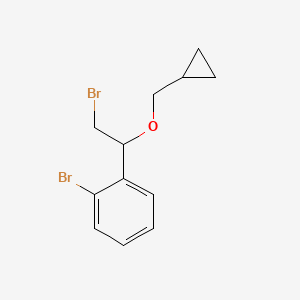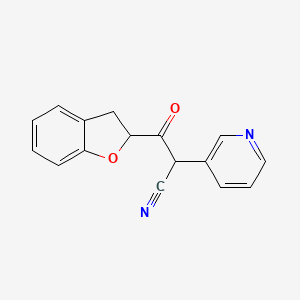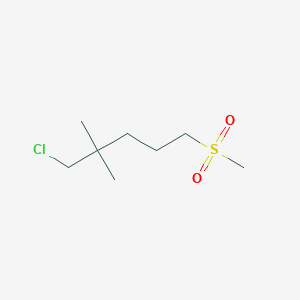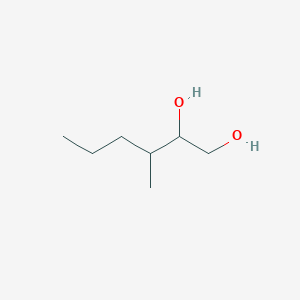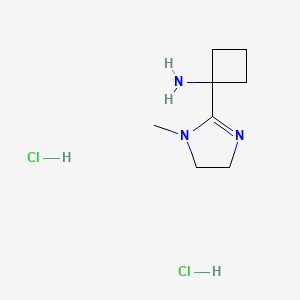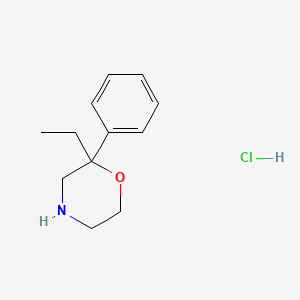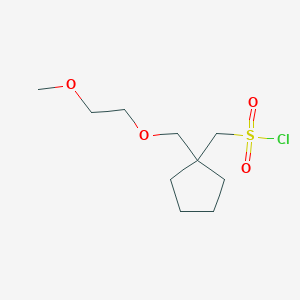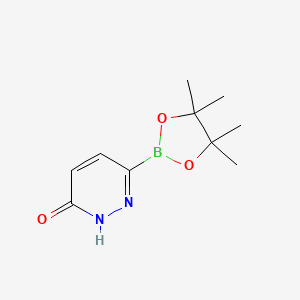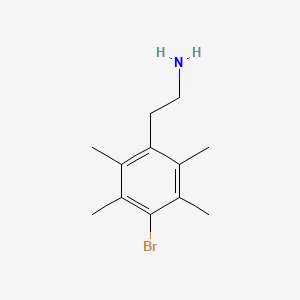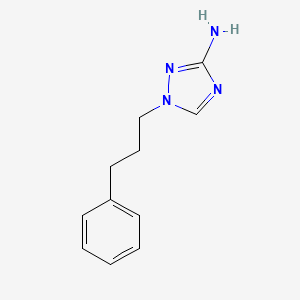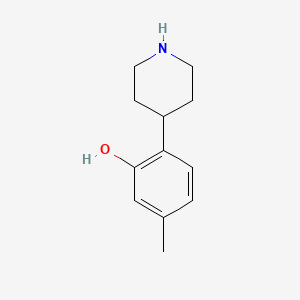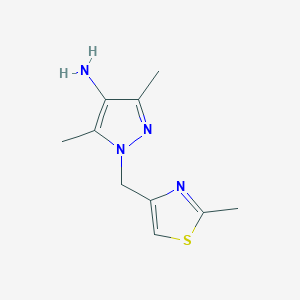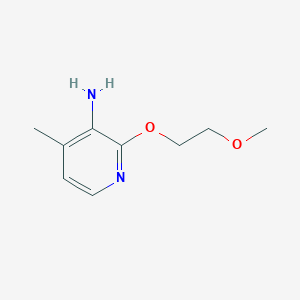
2-(2-Methoxyethoxy)-4-methyl-3-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyethoxy)-4-methylpyridin-3-amine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a pyridine ring substituted with a methoxyethoxy group and a methyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethoxy)-4-methylpyridin-3-amine typically involves the reaction of 4-methyl-3-nitropyridine with 2-(2-methoxyethoxy)ethanol under reducing conditions. The nitro group is reduced to an amine group using a reducing agent such as sodium bis(2-methoxyethoxy)aluminium hydride . The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of 2-(2-methoxyethoxy)-4-methylpyridin-3-amine may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques ensures the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methoxyethoxy)-4-methylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amines.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium bis(2-methoxyethoxy)aluminium hydride is commonly used for reduction reactions.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, substituted pyridines, and various amine derivatives.
Aplicaciones Científicas De Investigación
2-(2-Methoxyethoxy)-4-methylpyridin-3-amine is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-methoxyethoxy)-4-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyethoxy group enhances the compound’s solubility and bioavailability, allowing it to effectively modulate biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxyethanol: A similar compound with a methoxyethanol group instead of a methoxyethoxy group.
4-Methylpyridine: A simpler analogue without the methoxyethoxy substitution.
Uniqueness
2-(2-Methoxyethoxy)-4-methylpyridin-3-amine is unique due to the presence of both the methoxyethoxy and methyl groups on the pyridine ring, which confer distinct chemical and biological properties. This combination of functional groups enhances its versatility and effectiveness in various applications.
Propiedades
Fórmula molecular |
C9H14N2O2 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
2-(2-methoxyethoxy)-4-methylpyridin-3-amine |
InChI |
InChI=1S/C9H14N2O2/c1-7-3-4-11-9(8(7)10)13-6-5-12-2/h3-4H,5-6,10H2,1-2H3 |
Clave InChI |
VARUEZQIKRXAEY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=C1)OCCOC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


